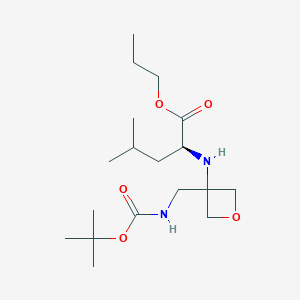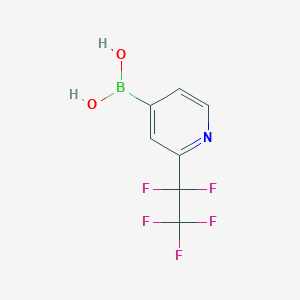
propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucinate is a synthetic compound that features a complex structure incorporating an oxetane ring, a tert-butoxycarbonyl (Boc) protecting group, and an L-leucine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucinate typically involves multiple steps:
-
Formation of the Oxetane Ring: : The oxetane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halohydrin or an epoxide. This step often requires the use of a strong base or an acid catalyst to facilitate the ring closure.
-
Introduction of the Boc-Protected Amino Group: : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent synthetic steps. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
-
Coupling with L-Leucine: : The Boc-protected oxetane intermediate is then coupled with L-leucine or its ester derivative. This step typically involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) along with a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Final Deprotection and Purification: : The final compound is obtained by deprotecting the Boc group under acidic conditions, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing scalable purification methods such as crystallization or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the oxetane ring or the amino group. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction: : Reduction reactions can target the carbonyl groups or the oxetane ring. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the Boc-protected amino group. Reagents such as alkyl halides or acyl chlorides can be used for these transformations.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide.
Catalysts: 4-Dimethylaminopyridine, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of lactones, while reduction of the carbonyl groups can yield alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucinate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology
In biological research, this compound can be used to study the effects of oxetane-containing molecules on biological systems. Its incorporation into peptides and proteins can help elucidate the role of oxetane rings in biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.
Mecanismo De Acción
The mechanism of action of propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc-protected amino group can be selectively deprotected to reveal the active amine, which can then participate in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-prolinate: Similar in structure but with a proline derivative instead of leucine.
Propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alaninate: Contains an alanine derivative instead of leucine.
Propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-valinate: Features a valine derivative instead of leucine.
Uniqueness
Propyl (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-leucinate is unique due to the presence of the leucine moiety, which imparts specific steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different amino acid derivatives.
Propiedades
IUPAC Name |
propyl (2S)-4-methyl-2-[[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]amino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O5/c1-7-8-24-15(21)14(9-13(2)3)20-18(11-23-12-18)10-19-16(22)25-17(4,5)6/h13-14,20H,7-12H2,1-6H3,(H,19,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMDAUSUQLBCRD-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(CC(C)C)NC1(COC1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)[C@H](CC(C)C)NC1(COC1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl ((4-(aminomethyl)bicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B8050454.png)
![tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B8050462.png)
![7-Bromospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-ol](/img/structure/B8050465.png)

![5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050473.png)
![(S)-6-phenyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050482.png)
![(S)-6-(4-(tert-butoxy)benzyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050483.png)
![(S)-6-(tert-butoxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050484.png)




![(2S)-2-[3-[(Benzyloxycarbonylamino)methyl]oxetane-3-ylamino]-3-(4-tert-butoxyphenyl)propionic acid propyl ester](/img/structure/B8050535.png)

